4H-1,4-Oxazine

Amyloidogenesis Medicinal Chemistry Transthyretin

4H-1,4-Oxazine (CAS: 290-47-1) is the parent, non-aromatic heterocycle of the 1,4-oxazine class. It is a six-membered ring containing one oxygen and one nitrogen atom in a 1,4-relationship.

Molecular Formula C4H5NO
Molecular Weight 83.09 g/mol
CAS No. 290-47-1
Cat. No. B15498496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-1,4-Oxazine
CAS290-47-1
Molecular FormulaC4H5NO
Molecular Weight83.09 g/mol
Structural Identifiers
SMILESC1=COC=CN1
InChIInChI=1S/C4H5NO/c1-3-6-4-2-5-1/h1-5H
InChIKeyUOSQFVCDJBZRKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4H-1,4-Oxazine (CAS 290-47-1) Procurement Guide: A Foundational Heterocycle


4H-1,4-Oxazine (CAS: 290-47-1) is the parent, non-aromatic heterocycle of the 1,4-oxazine class [1]. It is a six-membered ring containing one oxygen and one nitrogen atom in a 1,4-relationship. This compound is of significant interest as a synthetic building block and a core scaffold in medicinal chemistry, notably for the development of transthyretin (TTR) amyloid fibril inhibitors [2]. Unlike its saturated analog, morpholine (tetrahydro-1,4-oxazine), the 4H-1,4-oxazine structure provides a partially unsaturated framework that influences its electronic properties, reactivity, and potential for further derivatization.

The Case for 4H-1,4-Oxazine: Why In-Class Compounds Are Not Interchangeable


Assuming that other 1,4-oxazine derivatives or its fully saturated analog, morpholine, can be substituted for the parent 4H-1,4-oxazine is a critical misstep in research and industrial development. The parent heterocycle's unique electronic structure and reactivity are fundamentally different from its saturated or substituted counterparts [1]. For instance, the 4H-1,4-oxazine isomer, which exists exclusively in solution, possesses a distinct 13C NMR signature (δ 114.5 for CH–N and 126.4 for CH–O) [2]. Substituting with morpholine (tetrahydro-1,4-oxazine) would introduce a completely saturated, more flexible, and electronically distinct amine, altering the compound's conformation, basicity, and metabolic stability. The differential performance of 2,4,6-triaryl-4H-1,4-oxazines as TTR inhibitors, which relies on specific structural features of the core, underscores that the parent scaffold is not a generic placeholder but a specific chemical entity with unique properties [3].

Quantitative Differentiation: 4H-1,4-Oxazine vs. Closest Analog Comparators


4H-1,4-Oxazine TTR Fibril Inhibition: Direct Comparison with an Established Inhibitor

Derivatives of 4H-1,4-oxazine, specifically 2,4,6-triaryl-4H-1,4-oxazines, demonstrate significant inhibition of transthyretin (TTR) amyloid fibril formation. A key compound from this series (4a: 2,4,6-triphenyl-4H-1,4-oxazine) showed quantitative inhibition, establishing a benchmark for this scaffold [1]. The activity is directly comparable to the well-known TTR inhibitor diflunisal, which is used as a positive control in similar assays and has a reported IC50 of approximately 19-22 µM in TTR fibril formation assays [2]. This positions the 4H-1,4-oxazine scaffold as a promising new chemotype for TTR amyloidosis.

Amyloidogenesis Medicinal Chemistry Transthyretin

4H-1,4-Oxazine vs. Morpholine: Quantifying the Structural and Electronic Divide

The parent 4H-1,4-oxazine is structurally distinct from its fully saturated analog, morpholine. The presence of two double bonds in 4H-1,4-oxazine (C4H5NO) versus none in morpholine (C4H9NO) results in a dramatically different ring geometry and electronic configuration . This is reflected in their predicted physicochemical properties: 4H-1,4-oxazine has a predicted LogP of -1.60 and a polar surface area (PSA) of 21 Ų, whereas morpholine has a calculated LogP of -0.86 and a PSA of 21.26 Ų . The increased lipophilicity (ΔLogP = 0.74) of morpholine suggests it would have different membrane permeability and pharmacokinetic properties .

Structural Biology Computational Chemistry Medicinal Chemistry

Structural Stability: The Exclusivity of the 4H-Isomer in Solution

The parent 1,4-oxazine exists in solution entirely as the 4H-isomer, a fact established by 13C NMR spectroscopy [1]. The spectrum shows two distinct signals for the ring carbons: one at δ 114.5, which is assigned to the CH–N carbon, and another at δ 126.4, assigned to the CH–O carbon [1]. The absence of any signals attributable to the alternative 2H-isomer confirms the exclusive existence of the 4H-tautomer under these conditions. This is in contrast to some other heterocyclic systems where tautomeric equilibria can complicate reactivity and lead to mixtures.

Physical Organic Chemistry Spectroscopy Tautomerism

4H-1,4-Oxazine: High-Value Procurement Scenarios Driven by Evidence


Scaffold for Structure-Based Drug Design of TTR Amyloidosis Inhibitors

The 2,4,6-triaryl-4H-1,4-oxazine scaffold is a validated starting point for the design of novel transthyretin (TTR) amyloid fibril inhibitors. The parent 4H-1,4-oxazine core provides the essential geometry and electronic properties required for binding to the TTR tetramer, as demonstrated by the significant inhibition of fibril formation at 7.2 µM [1]. Procurement of 4H-1,4-oxazine is justified for medicinal chemistry programs aiming to develop new treatments for TTR amyloidosis, offering a novel chemotype with demonstrated activity comparable to known inhibitors like diflunisal [2].

Synthesis of 4H-1,4-Oxazine-Based Building Blocks and Derivatives

4H-1,4-Oxazine serves as the crucial core for the synthesis of more complex molecules. The synthesis of 2,4,6-triaryl-4H-1,4-oxazines involves cyclization of N,N-bis(phenacyl)anilines, a reaction that hinges on the intrinsic reactivity of the oxazine ring system [1]. This establishes a clear path for the creation of a library of diverse 4H-1,4-oxazine derivatives. Procuring the parent compound is essential for researchers aiming to explore this chemical space for any target, as it is the fundamental building block from which a vast array of substituted analogs can be generated [3].

Physical Organic Chemistry Studies: A Well-Defined Heterocyclic Model System

The unequivocal structural identity of 4H-1,4-oxazine in solution, as a single tautomer with distinct 13C NMR signals (δ 114.5 and 126.4), makes it an ideal model compound for fundamental physical organic chemistry studies [1]. It can be used to investigate the properties of the 1,4-oxazine ring system without the confounding effects of tautomeric equilibria or substitution. Its stability as the 4H-isomer and its distinct spectroscopic signature allow for precise tracking in kinetic, thermodynamic, and mechanistic investigations, making it a valuable tool for academic and industrial research groups focused on heterocyclic chemistry.

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